

ertugliflozin stability in high humidity conditions

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Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

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Stability Profile & Humidity Impact

The core stability issue is related to the physical form of the active pharmaceutical ingredient (API). The following table summarizes the key stability data:

Aspect	Details
Commercial API Form	Ertugliflozin-L-pyroglutamic acid (L-PGA) cocrystal (1:1 molar ratio) [1].
Stability under High Humidity	The cocrystal can partially dissociate, forming free amorphous ertugliflozin [1].
Observed Amorphous Content	Up to 27% (measured by FT-Raman) after 26 weeks in an open-dish in-use stability study at 30°C/75% RH [1].
Impact on Bioavailability	No clinically meaningful impact. Tablets containing the amorphous form are bioequivalent to those with the cocrystal form [1].

Troubleshooting FAQs for Researchers

Q1: We've exposed our ertugliflozin reference standard to high humidity. Has its stability been compromised? The physicochemical stability of the cocrystal may be affected. While the bioavailability in a

clinical setting is not altered, for precise *in-vitro* experimental work (e.g., solubility studies, crystallization), the partial conversion to the amorphous form could influence the results due to potential changes in dissolution rate and physical properties [1].

Q2: How can we monitor and quantify the dissociation of the ertugliflozin cocrystal in our samples?

FT-Raman Spectroscopy is a suitable method. It was used in development stability studies to directly measure the amorphous content in solid samples, detecting levels up to 27% [1].

Q3: Does the formation of the amorphous form affect the dissolution profile of the drug product?

According to in-use stability studies, no significant changes were observed in the dissolution profile of the tablets despite the observed dissociation. This is likely because both the cocrystal and the amorphous form exhibit similarly high, pH-independent solubility [1].

Experimental Protocols for Stability Assessment

For researchers needing to conduct their own stability studies, here are detailed methodologies.

Forced Degradation Studies (Solution State)

This protocol helps identify and characterize degradation products under various stress conditions [2] [3].

Stress Condition	Protocol Details	Observed Degradation of Ertugliflozin
Acid Hydrolysis	Reflux with 2N HCl at 60°C for 30 minutes [4] or other appropriate conditions [2].	Significant degradation. Four degradation products (DP-1, DP-2, DP-3, DP-4) were identified [2] [3].
Oxidative Hydrolysis	Reflux with 20% v/v H ₂ O ₂ at 60°C for 30 minutes [4].	Significant degradation. One degradation product (DP-5) was identified [2] [3].
Alkaline Hydrolysis	Reflux with 2N NaOH at 60°C for 30 minutes [4].	Relatively stable; minimal degradation observed [2] [3].

Stress Condition	Protocol Details	Observed Degradation of Ertugliflozin
Thermal & Photolytic	Solid state: Expose to 105°C for 6 hours or UV light for 7 days [4].	Relatively stable; minimal degradation observed [2] [3].

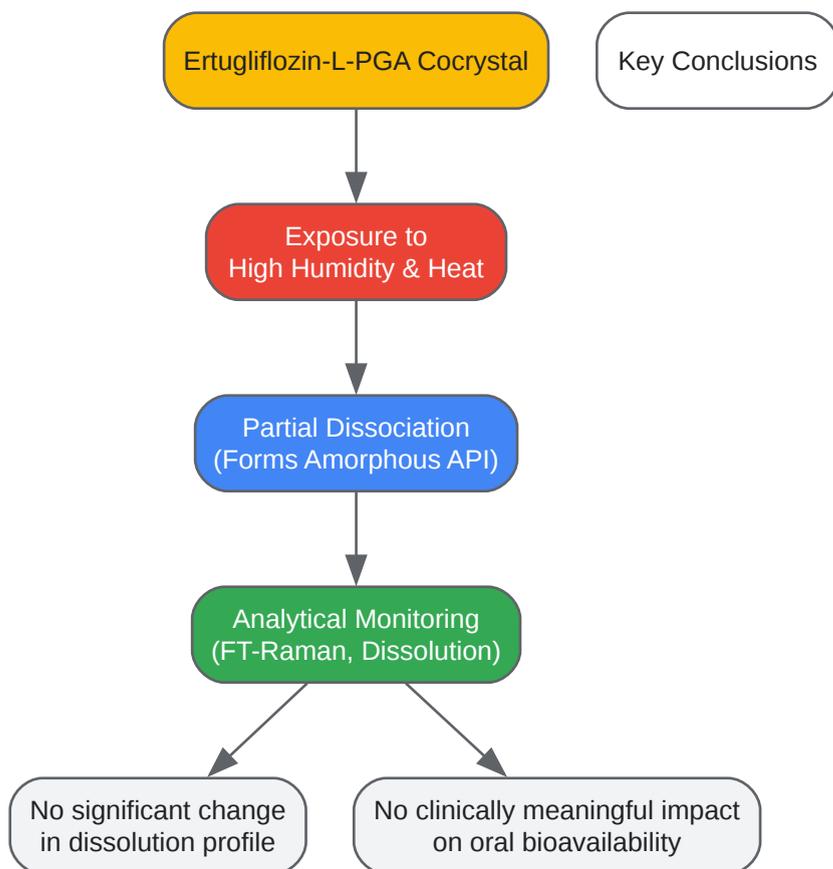
Analytical Method for Degradation Products:

- **Technique:** Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) [2] [3].
- **Column:** Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) [2] [3].
- **Mobile Phase:** A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile [2] [3].
- **Gradient:**

Time (min)	% Mobile Phase B	:---: :---:	0.0 3%	0.5 3%	2.5 98%	3.5 98%	3.6 3%	4.0 3%
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- **Flow Rate:** 0.4 mL/min [2] [3].
- **Detection:** Photo Diode Array (PDA) and Mass Spectrometer [2] [3].
- **Runtime:** 4.0 minutes [2] [3].

Physical Stability and Workflow

The following diagram outlines the stability behavior and analytical control strategy for the **ertugliflozin** cocrystal.



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Key Technical Summary

The data indicates that the **ertugliflozin** cocrystal formulation is robust. The main effect of high humidity is a physical transformation of the API within the solid dosage form, which is well-characterized and does not impact its bioperformance in vivo.

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